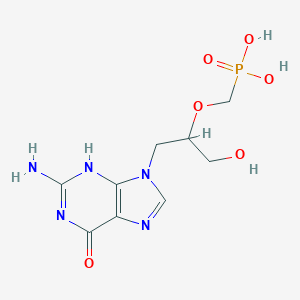
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine, also known as HPMPG, is a nucleotide analog that has been extensively studied for its antiviral properties. HPMPG is a guanine derivative that has a phosphonate group attached to the carbon atom at position 9. This modification makes HPMPG resistant to degradation by cellular enzymes and allows it to remain active for longer periods of time. In
Mecanismo De Acción
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that is incorporated into viral DNA during replication. Once incorporated, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine acts as a chain terminator, preventing further DNA synthesis. This leads to the inhibition of viral replication and the eventual death of the infected cell.
Efectos Bioquímicos Y Fisiológicos
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been shown to have low toxicity and high selectivity for viral DNA. It does not affect cellular DNA synthesis, which reduces the risk of side effects. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has also been shown to have a long half-life, which allows for less frequent dosing and increased patient compliance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a valuable tool for studying viral replication and the development of antiviral drugs. Its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. However, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Direcciones Futuras
Future research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine should focus on improving its solubility and stability, as well as exploring its potential for treating other viral infections. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also be used in combination with other antiviral drugs to increase their effectiveness and reduce the risk of drug resistance. Further studies on the mechanism of action of 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also lead to the development of new antiviral drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that has shown great promise as an antiviral drug. Its unique structure and mechanism of action make it a valuable tool for studying viral replication and the development of new antiviral drugs. While 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations, its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. Further research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could lead to the development of new and more effective treatments for viral infections.
Métodos De Síntesis
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine can be synthesized by reacting guanine with chloroacetaldehyde and phosphorus oxychloride. The resulting intermediate is then reacted with hydroxylamine to form 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine. This synthesis method has been optimized to produce 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine with high purity and yield.
Aplicaciones Científicas De Investigación
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and adenovirus. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine works by inhibiting viral DNA replication, which prevents the virus from replicating and spreading to other cells.
Propiedades
Número CAS |
113852-36-1 |
|---|---|
Nombre del producto |
9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine |
Fórmula molecular |
C9H14N5O6P |
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
[1-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O6P/c10-9-12-7-6(8(16)13-9)11-3-14(7)1-5(2-15)20-4-21(17,18)19/h3,5,15H,1-2,4H2,(H2,17,18,19)(H3,10,12,13,16) |
Clave InChI |
VXDNQJCXIVLMQW-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1CC(CO)OCP(=O)(O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |
Sinónimos |
9-(3-hydroxy-2-phosphonomethoxypropyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



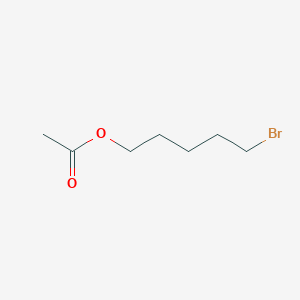
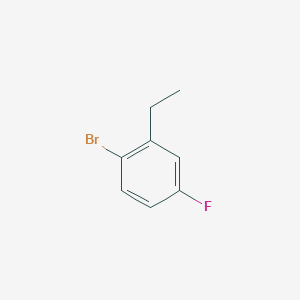
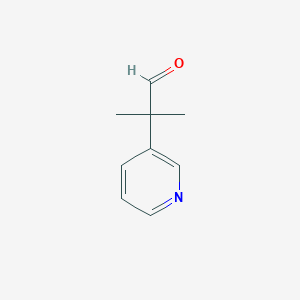
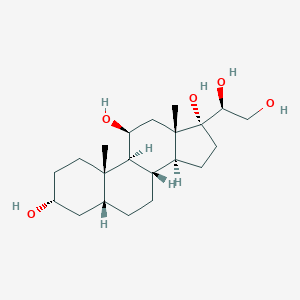
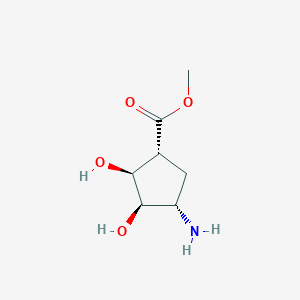
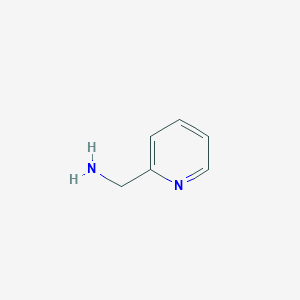
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
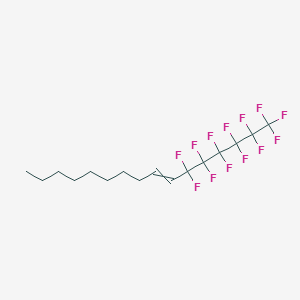
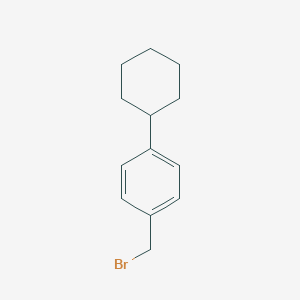
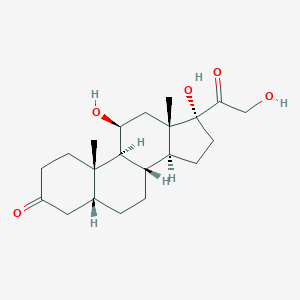
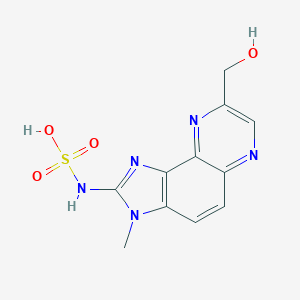
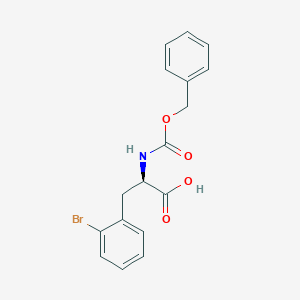
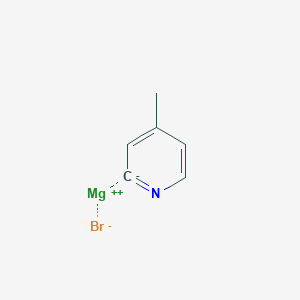
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)